3-Amino-2,4-dimethylbenzoic acid
Overview
Description
3-Amino-2,4-dimethylbenzoic acid is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzoic acid, featuring amino and methyl substituents on the benzene ring. This compound is an important intermediate in organic synthesis and finds applications in various fields, including pharmaceuticals, agrochemicals, and dye manufacturing .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-2,4-dimethylbenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2,4-dimethylbenzoic acid followed by selective reduction and amination. The process typically starts with the nitration of 2,4-dimethylbenzoic acid using concentrated nitric acid, resulting in the formation of 2,4-dimethyl-3-nitrobenzoic acid. This intermediate is then reduced using a reducing agent such as iron powder or sodium sulfide to yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,4-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino and methyl groups influence the reactivity of the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as iron powder, sodium sulfide, and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under controlled conditions
Major Products
The major products formed from these reactions include nitro derivatives, substituted benzoic acids, and various aromatic compounds with modified functional groups .
Scientific Research Applications
3-Amino-2,4-dimethylbenzoic acid is utilized in numerous scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and as a precursor in various chemical reactions.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It is an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is employed in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 3-amino-2,4-dimethylbenzoic acid depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor, interacting with enzymes and affecting their activity. The molecular targets and pathways involved vary based on the context of its use, such as enzyme binding sites or cellular pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,4-dimethylbenzoic acid
- 2,4-Dimethylbenzoic acid
- 4-(Dimethylamino)benzoic acid
Uniqueness
3-Amino-2,4-dimethylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted synthetic applications and specialized research studies .
Properties
IUPAC Name |
3-amino-2,4-dimethylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4H,10H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXASAUXTASIZPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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